Tozadenant - 870070-55-6

Tozadenant

Catalog Number: EVT-286233
CAS Number: 870070-55-6
Molecular Formula: C19H26N4O4S
Molecular Weight: 406.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tozadenant (4-hydroxy-N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)-4-methylpiperidine-1-carboxamide) [, , , , ] is a highly selective antagonist of the adenosine A2A receptor (A2AR) [, , , , , , , ], a key target in neurological research, particularly in the context of Parkinson's disease (PD) [, , , , , , , , , , , , , , , , , , ]. It serves as a valuable tool for investigating the role of A2AR in both healthy and diseased states. Its high selectivity for A2AR makes it particularly useful for dissecting the specific contribution of this receptor subtype in complex biological processes.

Synthesis Analysis

One reported synthesis pathway for [11C]tozadenant starts with N-Boc-O-desmethyltozadenant as a precursor []. This precursor undergoes O-methylation with [11C]methyl iodide, followed by acidic deprotection to yield [11C]tozadenant []. This approach resulted in a radiochemical yield of 18 ± 2%, with molar activities of 50–60 GBq/µmol (1300–1600 mCi/µmol) and radiochemical purities of 95 ± 3% [].

Molecular Structure Analysis

Detailed molecular structure analysis of tozadenant and its analogs is crucial for understanding their binding affinities and selectivities for A2AR [, ]. This information is obtained through techniques like X-ray crystallography [], computational modeling [, ], and structure-activity relationship (SAR) studies []. Specifically, the structure of the A2A-StaR2-bRIL562-Tozadenant complex has been resolved at 3.1A resolution through in meso soaking experiments [].

Mechanism of Action

Tozadenant exerts its therapeutic effect by selectively blocking A2AR [, , , , , , , ]. This blockade inhibits the A2AR-mediated suppression of dopamine release in the striatum, a brain region crucial for motor control [, , , , , , ]. Consequently, tozadenant enhances dopaminergic neurotransmission, thereby alleviating motor symptoms in PD models [, , , , , , ].

Physical and Chemical Properties Analysis

A comprehensive understanding of tozadenant's physical and chemical properties, including solubility, lipophilicity, and metabolic stability, is essential for optimizing its formulation and delivery for research purposes [, , ]. Techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are employed for characterizing these properties [, ].

Parkinson's Disease Research

  • Investigating Motor Symptoms: Tozadenant serves as a valuable tool in preclinical models of PD to study the role of A2AR in motor dysfunction [, , , , , , ]. Its ability to alleviate motor deficits in these models highlights its potential as a therapeutic target for PD [, , , , , , ].

  • Pharmacological fMRI Studies: Researchers employ tozadenant in pharmacological functional magnetic resonance imaging (fMRI) studies to investigate the effects of A2AR antagonism on brain activity in PD patients [, ]. This application helps elucidate the neural circuits involved in tozadenant's therapeutic effects and provides insights into the disease mechanisms of PD.

  • Developing Positron Emission Tomography (PET) Tracers: Radiolabeled tozadenant analogs, such as [11C]tozadenant and [18F]FLUDA, have been developed and investigated as potential PET tracers for imaging A2AR in the brain [, ]. These tracers hold promise for non-invasively quantifying A2AR expression in vivo, aiding in the diagnosis and monitoring of PD progression, and evaluating the effectiveness of A2AR-targeted therapies.

Other Neurological Disorders

Beyond PD, tozadenant's applications extend to investigating the role of A2AR in other neurological disorders, such as Huntington's disease (HD) []. Studies utilizing [18F]FLUDA, a radiolabeled tozadenant analog, are exploring the potential of A2AR as a therapeutic target in HD [].

Cancer Immunotherapy

Recent research suggests a potential role for tozadenant and its analogs in cancer immunotherapy []. Specifically, A2AR antagonism on T cells has shown promise in blocking the hypoxia-adenosinergic pathway, ultimately promoting tumor rejection []. Further investigations are underway to develop tozadenant-inspired compounds for enhancing anti-tumor immune responses.

Istradefylline

  • Compound Description: Istradefylline is a selective adenosine A2A receptor antagonist. It has been investigated as a potential therapeutic agent for Parkinson's disease (PD) due to its ability to improve motor function in animal models of PD. [, , , ] Istradefylline has shown promising efficacy in reducing OFF-time in levodopa-treated PD patients in clinical trials. [, ]
  • Relevance: Like Tozadenant, Istradefylline is an adenosine A2A receptor antagonist being investigated for the treatment of Parkinson's disease. [, ] These compounds share a similar mechanism of action, aiming to improve motor function by blocking adenosine A2A receptors in the brain.

Preladenant

  • Compound Description: Preladenant is another selective adenosine A2A receptor antagonist that has been explored as a potential treatment for Parkinson's disease. [, , , , , ] Preladenant demonstrated efficacy in improving motor function in animal models of PD and in reducing OFF-time in levodopa-treated PD patients in clinical trials. [, ]
  • Relevance: Preladenant shares a similar mechanism of action with Tozadenant, both acting as selective adenosine A2A receptor antagonists. [, ] They have both been investigated for their therapeutic potential in treating Parkinson's disease, specifically aiming to improve motor function and reduce OFF-time in patients. [, , ]
  • Compound Description: [18F]FLUDA is a radiotracer developed for positron emission tomography (PET) imaging of the adenosine A2A receptor. [] It exhibits high binding potential to the adenosine A2A receptor in the striatum, a brain region implicated in Parkinson’s disease. []
  • Relevance: [18F]FLUDA was used to assess the A2A receptor occupancy of Tozadenant in preclinical studies. [] This radiotracer helped to understand the pharmacokinetic and pharmacodynamic properties of Tozadenant in relation to its target receptor.
  • Compound Description: [11C]Tozadenant is a radiolabeled version of Tozadenant used as a PET radioligand. [] This radiotracer allows for the visualization and quantification of Tozadenant binding to adenosine A2A receptors in the brain.
  • Relevance: [11C]Tozadenant is a direct derivative of Tozadenant, designed for in vivo imaging studies to evaluate its cerebral pharmacokinetics and target engagement. []

18F-MNI-444

  • Compound Description: 18F-MNI-444 is a novel PET radiotracer developed for imaging the adenosine A2A receptor. [] This radiotracer demonstrates superior specific-to-nonspecific binding ratios compared to other available A2A PET radiotracers. []
  • Relevance: 18F-MNI-444 was used in preclinical studies to compare the A2A receptor occupancy of Tozadenant with that of Preladenant in nonhuman primates. [] The results from these studies provided insights into the potential differences in the duration of action and A2A receptor occupancy profiles between Tozadenant and Preladenant.

Radiprodil

  • Compound Description: Radiprodil is an NR2B-selective NMDA receptor antagonist. [, , ] It has shown potential in preclinical studies for improving motor symptoms in animal models of Parkinson’s disease. [, ]
  • Relevance: Radiprodil has been investigated in combination with Tozadenant for the treatment of Parkinson's disease. [, , ] Preclinical studies suggest that the combination of Radiprodil and Tozadenant may have synergistic effects in improving motor function, potentially offering an alternative therapeutic approach for PD. [, , ]

N-Boc-O-desmethyltozadenant

  • Compound Description: N-Boc-O-desmethyltozadenant is a precursor used in the radiosynthesis of [11C]Tozadenant. []
  • Relevance: N-Boc-O-desmethyltozadenant is a structurally similar compound to Tozadenant and serves as a crucial starting material in the production of the PET radioligand [11C]Tozadenant. []
  • Compound Description: These are metabolites of Tozadenant identified in human urine and feces. []
  • Relevance: These metabolites provide insights into the metabolic pathways of Tozadenant in humans. [] Understanding the metabolism of Tozadenant is crucial for assessing its safety and pharmacokinetic profile.

Properties

CAS Number

870070-55-6

Product Name

Tozadenant

IUPAC Name

4-hydroxy-N-(4-methoxy-7-morpholin-4-yl-1,3-benzothiazol-2-yl)-4-methylpiperidine-1-carboxamide

Molecular Formula

C19H26N4O4S

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C19H26N4O4S/c1-19(25)5-7-23(8-6-19)18(24)21-17-20-15-14(26-2)4-3-13(16(15)28-17)22-9-11-27-12-10-22/h3-4,25H,5-12H2,1-2H3,(H,20,21,24)

InChI Key

XNBRWUQWSKXMPW-UHFFFAOYSA-N

SMILES

CC1(CCN(CC1)C(=O)NC2=NC3=C(C=CC(=C3S2)N4CCOCC4)OC)O

Solubility

Soluble in DMSO, not in water

Synonyms

RO-4494351; RO4494351; RO 4494351; SYN115; SYN-115; SYN 115; RO4494351-002; RO4494351-000; Tozadenant

Canonical SMILES

CC1(CCN(CC1)C(=O)NC2=NC3=C(C=CC(=C3S2)N4CCOCC4)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.